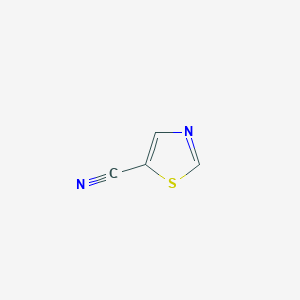

Thiazole-5-carbonitrile

Beschreibung

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research

The thiazole ring is a fundamental structural motif found in numerous natural products and synthetic compounds, making it a subject of intense scientific interest. uq.edu.auresearchgate.net Its presence in a variety of pharmacologically significant molecules underscores its importance in drug discovery and development. bohrium.com Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. researchgate.netfabad.org.trmdpi.com

Notably, the thiazole scaffold is a key component in over 18 FDA-approved drugs and more than 70 experimental drugs, highlighting its clinical relevance and therapeutic potential. fabad.org.trmdpi.com The versatility of the thiazole framework provides a fertile ground for the development of new therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. bohrium.comfabad.org.tr Researchers continue to explore the synthesis and pharmacological evaluation of novel thiazole derivatives to address challenges such as increasing drug resistance. bohrium.com

Aromaticity and Electronic Properties of the Thiazole Ring System with Nitrile Functionalization

The thiazole ring is an aromatic system, adhering to Hückel's rule with a delocalized system of 6 π-electrons. analis.com.mymdpi.com This aromaticity confers stability to the molecule. The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic distribution. uq.edu.au The sulfur atom is considered to have a net positive charge, while the nitrogen atom has a net negative charge. uq.edu.au

The introduction of a nitrile (-C≡N) group at the 5-position significantly influences the electronic properties of the thiazole ring. The nitrile group is strongly electron-withdrawing, which enhances the reactivity of the molecule and makes it a versatile intermediate in organic synthesis. This functionalization can impact the basicity and nucleophilicity of the thiazole ring system. analis.com.my The planar nature of the thiazole ring allows for effective conjugation with attached functional groups, creating an extended π-system that dictates the compound's electronic characteristics and reactivity patterns.

Thiazole-5-carbonitrile as a Key Building Block in Organic Synthesis

This compound is a valuable precursor in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. evitachem.com Its functional groups, the thiazole ring and the nitrile group, offer multiple sites for chemical modification.

The nitrile group can undergo a variety of chemical transformations. It can be reduced to an amine or undergo nucleophilic addition reactions, allowing for the introduction of diverse substituents. smolecule.com The thiazole ring itself can participate in reactions such as electrophilic substitution.

The versatility of this compound as a building block is demonstrated in its use for synthesizing a range of derivatives. For instance, it is a precursor for creating inhibitors of enzymes like autotaxin (ATX) and cyclin-dependent kinases (CDKs). Synthetic strategies often involve cyclization reactions, where thiourea (B124793) is reacted with α-haloketones or similar precursors to form the thiazole ring. smolecule.com The reactivity of this compound makes it a crucial intermediate for developing new materials and chemical intermediates with potential applications in pharmaceuticals and materials science. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-1-4-2-6-3-7-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXPRCDFFCVMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616407 | |

| Record name | 1,3-Thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25742-12-5 | |

| Record name | 1,3-Thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiazole 5 Carbonitrile and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for thiazole (B1198619) synthesis have been refined over decades, offering reliable pathways to a wide array of derivatives. These routes are characterized by condensation reactions that form the heterocyclic ring from acyclic precursors.

Hantzsch Thiazole Synthesis and its Adaptations for Nitrile Incorporation

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most versatile and widely utilized methods for constructing the thiazole core. nih.gov The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.net The mechanism initiates with an SN2 reaction where the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. researchgate.net

To specifically synthesize thiazole-5-carbonitrile derivatives, this method must be adapted. A key strategy is the use of an α-halocarbonyl reactant that already contains a cyano group or a precursor group at the position that will become C5 of the thiazole ring. For example, the reaction of 2-chloro-3-oxobutanenitrile (an α-halo-β-ketonitrile) with a thioamide would directly incorporate the nitrile group at the desired position. This approach ensures the regioselective placement of the cyano substituent on the final thiazole product.

Condensation Reactions with α-Halocarbonyl Compounds and Thioamides

The fundamental reaction underpinning the Hantzsch synthesis is the condensation between an α-halocarbonyl compound and a thioamide. This reaction forms the N-C-S and C-C segments of the thiazole ring. The versatility of this approach allows for the synthesis of a wide variety of substituted thiazoles by modifying the structures of the two primary reactants. For instance, α-chloroacetaldehyde can be reacted with thioformamide to produce an unsubstituted thiazole.

The reaction conditions for these condensations can vary, but they are typically carried out in a protic solvent such as ethanol, often with heating to facilitate the dehydration and aromatization steps. The choice of the halogen in the α-halocarbonyl compound (Cl, Br, or I) can influence the reaction rate, with α-bromoketones and α-iodoketones generally being more reactive than their chloro counterparts.

Synthesis from α-Haloketones with Thioureas

A prominent variation of the Hantzsch synthesis involves the reaction of α-haloketones with thiourea (B124793) or its N-substituted derivatives. nih.gov This specific pathway is a highly efficient route to 2-aminothiazoles. researchgate.net The reaction proceeds through the same fundamental mechanism of nucleophilic attack by the sulfur of the thiourea, followed by cyclization and dehydration.

To obtain a 5-carbonitrile derivative using this method, the starting α-haloketone must contain a cyano group or a group that can be readily converted to a nitrile. A common precursor is an ester group, which can be transformed into a nitrile in subsequent steps. For example, the reaction between ethyl 2-chloroacetoacetate and thiourea yields ethyl 2-amino-4-methylthiazole-5-carboxylate. google.com This carboxylate can then be converted to the corresponding carboxamide, followed by dehydration to afford the target 2-amino-4-methylthis compound. A one-pot synthesis for such carboxylates has been developed, simplifying the process by performing the bromination of a β-keto ester and the subsequent cyclization with thiourea in a single vessel. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetoacetate | N-Bromosuccinimide | Thiourea Derivatives | Water/Tetrahydrofuran | Water bath heating | Good | google.com |

| Ethyl 2-chloroacetoacetate | Thiourea | Sodium Carbonate | Ethanol | 60-70 °C, 5-5.5h | >98% | google.com |

Utilization of α-Aminonitriles or α-Aminoamides with Carbon Disulfide

An alternative classical route is the Cook-Heilbron synthesis, which produces 5-aminothiazoles. This reaction involves the condensation of α-aminonitriles or α-aminoamides with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. While this method does not directly yield a 5-carbonitrile, it provides a strategic intermediate, the 5-aminothiazole, which can be converted to the desired nitrile.

The transformation of the 5-amino group into a 5-cyano group can be achieved through the Sandmeyer reaction. nih.gov This well-established reaction involves the diazotization of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt. The subsequent reaction of this diazonium salt with a copper(I) cyanide salt replaces the diazonium group with a nitrile group, affording the target this compound. This two-step sequence—Cook-Heilbron synthesis followed by a Sandmeyer reaction—provides an indirect but effective pathway to the title compound. mdpi.com

Advanced and Emerging Synthetic Approaches

In recent years, advancements in synthetic methodology have focused on improving reaction efficiency, reducing environmental impact, and accelerating reaction times. These emerging approaches are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Microwave-Assisted Organic Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds. researchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govresearchgate.net

The Hantzsch thiazole synthesis is particularly amenable to microwave assistance. Reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes in a microwave reactor. figshare.com For the synthesis of this compound derivatives, the condensation of an appropriate α-halocarbonyl nitrile with a thioamide can be significantly expedited. For instance, the reaction of 2-chloro-1-phenylethanone with N-phenylthiourea can be completed in under 30 minutes with microwave heating, yielding the product in high yields. nih.govresearchgate.net This efficiency makes MAOS a highly attractive method for the rapid generation of libraries of thiazole derivatives for research and development.

| Reactants | Method | Time | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + Thioureas | Conventional (Reflux) | 8 hours | Lower | nih.gov |

| Microwave (90 °C) | < 30 minutes | Higher | ||

| Acetophenone + Iodine + Thiourea | Conventional | - | 45-65% | researchgate.net |

| Microwave | Few minutes | 70-92% |

Ultrasound-Mediated Synthesis Techniques

Ultrasound-assisted organic synthesis has emerged as a powerful and green methodology for accelerating organic reactions. nih.gov The application of ultrasonic irradiation in the synthesis of thiazole derivatives offers significant advantages, including increased reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govwisdomlib.org This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with high temperatures and pressures, thereby enhancing chemical reactivity.

One notable application involves the synthesis of novel 5-amino-2-oxo-7-aryl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles. tandfonline.com A multi-component reaction of monochloroacetic acid, thiourea, various aldehydes, and malononitrile in the green solvent trifluoroethanol (TFE) under ultrasound irradiation affords the desired products in high yields (90-95%) within a short reaction time (15-20 minutes). tandfonline.com This method highlights the dual benefits of ultrasound irradiation and a recyclable solvent.

Another example is the efficient synthesis of pyrazole-4-carbonitrile derivatives using novel thiazole complexes as catalysts under ultrasonic conditions. nih.gov The reaction of aromatic aldehydes, malononitrile, and phenylhydrazine in water, catalyzed by a palladium(II) complex of a thiazole derivative, proceeds efficiently at 80°C under ultrasonic irradiation (20 kHz frequency, 40 W power), demonstrating the synergistic effect of catalysis and sonochemistry. nih.gov

The key advantages of ultrasound-mediated synthesis are summarized below:

Reduced Reaction Times: Reactions that typically require hours under conventional heating can often be completed in minutes. wisdomlib.org

Increased Yields: Sonication frequently leads to a significant improvement in product yields. nih.govwisdomlib.org

Milder Conditions: Ultrasound can often promote reactions at lower temperatures, preserving thermally sensitive functional groups. wisdomlib.org

Energy Efficiency: It is considered a more energy-efficient alternative to traditional heating methods. mdpi.com

The following table details examples of ultrasound-assisted synthesis of thiazole carbonitrile derivatives.

| Reactants | Catalyst/Solvent | Product | Yield (%) | Time (min) | Reference |

| Monochloroacetic acid, thiourea, 4-nitrobenzaldehyde, malononitrile | Trifluoroethanol (TFE) | 5-amino-7-(4-nitrophenyl)-2-oxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | 95 | 15 | tandfonline.com |

| Monochloroacetic acid, thiourea, 2-nitrobenzaldehyde, malononitrile | Trifluoroethanol (TFE) | 5-amino-7-(2-nitrophenyl)-2-oxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | 90 | 18 | tandfonline.com |

| Aromatic aldehyde, malononitrile, phenylhydrazine | Thiazole-Pd(II) complex / H₂O | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives | 98 | 15 | nih.govacs.org |

| 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene) thiosemicarbazide, hydrazonoyl halides | Triethylamine / Dioxane | 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones | - | - | nih.govresearchgate.net |

| Thiosemicarbazone derivative, hydrazonoyl halides / α-haloketones | Pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel / Ethanol | Novel thiazole derivatives | High | 30-60 | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. researchgate.netbohrium.com These approaches focus on the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions. researchgate.net Key strategies include multi-component one-pot reactions, the use of green solvents or solvent-free conditions, and the development of recyclable catalysts. bepls.com

Multi-component One-pot Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. mdpi.com This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. bepls.com

A notable example is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives. mdpi.comnih.govsemanticscholar.org This method can achieve high yields (up to 94%) under mild, enzyme-catalyzed conditions. mdpi.comnih.gov For instance, the reaction of N-benzoylthiourea derivatives with acetylenedicarboxylates, catalyzed by trypsin from porcine pancreas (PPT), proceeds efficiently in ethanol at 45°C. mdpi.comsemanticscholar.org This process demonstrates the potential of enzymes as green catalysts in complex organic transformations.

Another green MCR involves the synthesis of 5-amino-2-oxo-7-aryl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles via a four-component reaction under ultrasound irradiation, as previously mentioned. tandfonline.com The combination of MCR methodology with ultrasonic energy provides a rapid, efficient, and environmentally benign route to complex thiazole derivatives. tandfonline.com

Application of Green Solvents and Solvent-Free Conditions

The choice of solvent is a critical aspect of green synthesis, as solvents constitute a major portion of the waste generated in chemical processes. mdpi.com Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. bepls.com The synthesis of various sulfur-containing heterocycles, including thiazoles, has been successfully demonstrated in water. mdpi.comsemanticscholar.org For example, the synthesis of pyrazole-4-carbonitrile derivatives using a thiazole-based catalyst was effectively carried out in water under ultrasonic conditions. nih.gov

Polyethylene (B3416737) glycol (PEG-400) is another environmentally benign solvent used for thiazole synthesis. bepls.com A catalyst-free method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 at 100°C, yielding the products in 87–96% yields. bepls.com

Solvent-free, or solid-state, reactions represent an even greener alternative, eliminating the need for any solvent. researchgate.net Thiazole derivatives have been prepared using a one-pot procedure by grinding α-haloketones, thiourea, and substituted o-hydroxybenzaldehyde in a mortar with a pestle at room temperature. researchgate.net This mechanochemical approach offers benefits such as reduced pollution, lower costs, and simplicity of the process.

| Green Approach | Reactants | Conditions | Product Class | Yield (%) | Reference |

| Multi-component Reaction | N-benzoylthiourea derivatives, acetylenedicarboxylates, secondary amines | Trypsin from porcine pancreas (PPT), Ethanol, 45°C | Functionalized thiazole derivatives | up to 94 | mdpi.comsemanticscholar.org |

| Multi-component Reaction (Ultrasound) | Monochloroacetic acid, thiourea, aryl aldehydes, malononitrile | Trifluoroethanol (TFE), Ultrasound | 5-amino-2-oxo-7-aryl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles | 90-95 | tandfonline.com |

| Green Solvent (Water) | Aromatic aldehyde, malononitrile, phenylhydrazine | Thiazole-Pd(II) complex, H₂O, Ultrasound, 80°C | Pyrazole-4-carbonitrile derivatives | 98 | nih.gov |

| Green Solvent (PEG-400) | α-Diazoketones, thiourea | PEG-400, 100°C | 2-Aminothiazole (B372263) derivatives | 87-96 | bepls.com |

| Solvent-Free | α-Haloketones, thiourea, substituted o-hydroxybenzaldehyde | Grinding at room temperature | 2-(2-hydroxyphenyliminomethyl)-thiazole derivatives | - | researchgate.net |

Recyclable and Green Catalyst-Based Methodologies

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. tandfonline.com Heterogeneous catalysts, particularly those on magnetic supports, are advantageous as they can be easily separated from the reaction mixture using an external magnet and reused multiple times. researchgate.nettandfonline.com

One such example is the synthesis of thiazole-5-one derivatives using a copper-supported hydroxyapatite-encapsulated-γ-Fe₂O₃ (γ-Fe₂O₃@HAp@CPTMS@AT@Cu(II)) nanocatalyst. tandfonline.com This magnetically recyclable catalyst facilitates a one-pot, three-component reaction of acetophenone derivatives, ethyl chloroacetate, and thiosemicarbazide in ethanol at room temperature, affording products in excellent yields (88–95%) in short reaction times (20–28 min). tandfonline.com

Biocatalysts, such as enzymes and chitosan-based materials, are inherently green due to their biodegradable nature and ability to function under mild conditions. mdpi.com A pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been employed as a recyclable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com This catalyst demonstrated higher efficiency than traditional bases like triethylamine and could be reused multiple times without a significant drop in catalytic activity. mdpi.com Similarly, trypsin has been shown to be an effective and reusable catalyst in the chemoenzymatic synthesis of thiazoles. mdpi.comsemanticscholar.org

Other green catalysts include silica-supported tungstosilisic acid and 1,4-diazabicyclo[2.2.2]octane (DABCO), which are eco-friendly, safe to handle, and provide good to excellent yields while reducing reaction times. bepls.com

Metal-Catalyzed Synthetic Strategies for this compound

Metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis and functionalization of heterocyclic compounds. These methods allow for the construction of complex molecular architectures with high efficiency and selectivity.

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Palladium-catalyzed C-H bond functionalization has emerged as a powerful strategy for the direct introduction of new substituents onto the thiazole ring, avoiding the need for pre-functionalized starting materials. nih.gov This approach offers atom and step economy, which are key principles of green chemistry.

The regioselective arylation of thiazole derivatives at the 2-position has been achieved through a palladium- and copper-cocatalyzed C-H bond activation. rsc.orgdntb.gov.ua This ligand-free protocol utilizes a low loading of a palladium catalyst (1%) in the presence of Cu(TFA)₂ to effectively couple thiazoles with aryl partners. rsc.org The direct C-H arylation makes this a synthetically useful method for modifying the thiazole core. rsc.org

Furthermore, sequential C-H functionalization can lead to the creation of multifunctionalized thiazole derivatives. nih.gov Through Pd-catalyzed regioselective C-H alkenylation, diverse substitution patterns at the C-2, C-4, and C-5 positions of the thiazole ring can be achieved, starting from simple monosubstituted thiazoles or even the parent thiazole itself. nih.gov This versatile approach allows for the programmed construction of complex thiazole-based molecules. While these examples focus on general thiazole functionalization, the methodologies are applicable to substrates containing a carbonitrile group at the 5-position, provided the functional group is compatible with the reaction conditions.

The synthesis of 2-substituted benzothiazoles has also been accomplished via a palladium-catalyzed process involving C-H functionalization followed by an intramolecular C-S bond formation. acs.org This reaction uses a catalytic system of Pd(II) and Cu(I) to produce a variety of substituted benzothiazoles in high yields with good tolerance for different functional groups. acs.org

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |

| C-H Arylation | 1% Pd catalyst, 20% Cu(TFA)₂ | Thiazole derivatives, Aryl compounds | 2-Arylthiazoles | Ligand-free, Regioselective at C-2 position | rsc.org |

| C-H Alkenylation | Pd-catalyst | Mono-substituted thiazoles, Alkenes | Multifunctionalized thiazoles | Sequential and regioselective functionalization | nih.gov |

| Intramolecular C-S Bond Formation | 10 mol % Pd(II), 50 mol % Cu(I), Bu₄NBr | Thiobenzanilides | 2-Substituted benzothiazoles | C-H functionalization/cyclization cascade | acs.org |

Copper-Mediated Thiazole Functionalization

Copper-catalyzed reactions represent a significant avenue for the direct cyanation of heterocyclic compounds, including thiazoles. These methods often proceed via C-H bond functionalization or through the conversion of pre-functionalized substrates like halo-thiazoles.

One prominent approach involves the direct cyanation of heterocycle C-H bonds. A regioselective cyanation of various heterocycles has been developed utilizing a copper cyanide catalyst in conjunction with an iodine oxidant. nih.gov While this method has been demonstrated on a range of aromatic heterocycles, its direct application to this compound synthesis would depend on the inherent reactivity and regioselectivity of the C5-H bond of the thiazole substrate under these conditions. The process is believed to occur through a stepwise mechanism involving initial iodination of the heterocycle, followed by a copper-catalyzed cyanation. nih.gov

Another copper-catalyzed method involves a domino halogen exchange-cyanation procedure, which has been shown to be effective for aryl bromides. This approach could theoretically be applied to 5-bromothiazole derivatives, offering a pathway to this compound.

Furthermore, copper catalysis has been employed in the cyanation of N-tosylhydrazones using thiocyanate salts as a less toxic cyanide source. organic-chemistry.org The transformation of a thiazole derivative bearing a suitable N-tosylhydrazone functionality at the 5-position could potentially yield the desired nitrile. This method offers a broad substrate scope and proceeds under relatively mild conditions. organic-chemistry.org

Table 1: Examples of Copper-Mediated Cyanation Reactions

| Catalyst/Reagent | Substrate Type | Cyanide Source | Key Features |

| Copper Cyanide / Iodine | Heterocycles | Sodium Cyanide | Regioselective C-H cyanation. nih.gov |

| Copper Iodide | Aryl Bromides | Sodium Cyanide | Domino halogen exchange-cyanation. |

| Copper Iodide | N-Tosylhydrazones | Potassium Thiocyanate | Utilizes a low-toxicity cyanide source. organic-chemistry.org |

Other Transition Metal Catalysis in Nitrile-Functionalized Thiazole Synthesis

Besides copper, other transition metals, particularly palladium and rhodium, are instrumental in the functionalization of thiazole rings. While direct cyanation of the thiazole C5-position using these metals is not extensively documented, their role in C-H activation and cross-coupling reactions suggests potential synthetic routes.

Palladium catalysts are well-known for their efficacy in C-H functionalization and cross-coupling reactions. The direct arylation of thiazole derivatives has been achieved with high efficiency using ligand-free Pd(OAc)₂. While this demonstrates the reactivity of thiazole C-H bonds towards palladium catalysis, the specific application for cyanation would require the use of an appropriate cyanating agent and reaction conditions. The regioselectivity of such a reaction on an unsubstituted thiazole would also be a critical factor to control.

Rhodium catalysts have been utilized in the synthesis of isothiazoles through the transannulation of 1,2,3-thiadiazoles with nitriles. This reaction proceeds via an α-thiavinyl Rh-carbenoid intermediate. While this method constructs a different isomer of the thiazole ring system, it highlights the utility of rhodium in reactions involving nitrile-containing substrates to form sulfur-nitrogen heterocycles.

The functionalization of pre-existing thiazole rings using transition metal catalysis is also a viable strategy. For instance, palladium-catalyzed cross-coupling reactions of 5-halothiazoles with cyanide sources could provide a direct route to this compound. The success of such a reaction would be dependent on the choice of catalyst, ligand, and reaction conditions to achieve efficient coupling.

Table 2: Potential Applications of Other Transition Metals in this compound Synthesis

| Metal Catalyst | Reaction Type | Potential Substrate | Potential Outcome |

| Palladium | C-H Cyanation | Thiazole | Direct formation of this compound |

| Palladium | Cross-Coupling | 5-Halothiazole | Synthesis of this compound |

| Rhodium | Annulation | Nitrile-containing precursors | Formation of thiazole ring with a nitrile group |

Nucleophilic Addition Reactions for this compound Formation

The formation of the thiazole ring itself can be a strategy to introduce a C5-cyano group. The Cook-Heilbron thiazole synthesis is a classic example of a reaction that utilizes a nitrile-containing starting material. This reaction involves the interaction of an α-aminonitrile with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates. pharmaguideline.com

In this synthesis, the nitrogen of the α-aminonitrile acts as a nucleophile, attacking the electrophilic carbon of the reaction partner. A subsequent intramolecular cyclization involving the nitrile group leads to the formation of a 5-aminothiazole. It is important to note that in this specific reaction, the nitrile group of the starting material is converted into the C4 and N3 atoms of the thiazole ring, and the final product bears an amino group at the 5-position, not a cyano group. pharmaguideline.com

For the direct formation of this compound via a nucleophilic addition pathway, a different synthetic design would be required. One hypothetical approach could involve the reaction of a nucleophilic species containing the S-C2-N3 fragment of the thiazole with an electrophilic three-carbon component that already possesses a cyano group at the future C5 position.

Synthesis from Active Methylene (B1212753) Ketones and Thioureas under Specific Conditions

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and typically involves the reaction of an α-haloketone with a thiourea or thioamide. To adapt this method for the synthesis of this compound, one would need to start with an α-halocarbonyl compound that also contains a cyano group at the α-position.

A more contemporary variation involves the reaction of active methylene ketones with thioureas under specific conditions. A visible-light-induced reaction of active methylene ketone derivatives with various thioureas has been shown to produce functionalized 2-aminothiazoles at room temperature. This method is noted for its mild conditions and high yields.

To apply this to the synthesis of a this compound derivative, one would theoretically start with an active methylene ketone that is substituted with a cyano group. For example, a compound with the general structure R-CO-CH(CN)-X (where X is a leaving group) could potentially react with a thiourea to form a 2-amino-4-substituted-thiazole-5-carbonitrile. The feasibility of this approach would depend on the stability of the starting materials and their reactivity under the specified reaction conditions.

Chemical Reactivity and Transformation of Thiazole 5 Carbonitrile

Electrophilic Substitution Patterns of the Thiazole (B1198619) Ring

The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favored site for substitution due to the electron-donating effect of the sulfur atom. However, the presence of the strongly electron-withdrawing nitrile group at the C5 position in thiazole-5-carbonitrile significantly deactivates this position towards electrophilic attack. Consequently, electrophilic substitution on the unsubstituted this compound is challenging and often requires harsh reaction conditions.

When the thiazole ring is activated by electron-donating groups at other positions, electrophilic substitution can be directed to the available C4 or C2 positions. For instance, in 2-aminothiazole (B372263) systems, electrophilic substitution is facilitated. A notable example is the bromination of 2-aminothiazole-4-carbonitrile, a closely related analog. The reaction with bromine in acetic acid proceeds readily at room temperature, affording 2-amino-5-bromo-thiazole-4-carbonitrile in good yield, demonstrating that the C5 position can be substituted when sufficiently activated chemicalbook.com.

Another important electrophilic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic or heteroaromatic ring ijpcbs.comwikipedia.orgchemistrysteps.com. Studies on 2-aryliminothiazolid-4-ones have shown that the Vilsmeier-Haack reagent can effect formylation, leading to the synthesis of 4-chloro-2-arylamino-thiazole-5-carboxaldehydes asianpubs.org. While specific examples on this compound are scarce, these findings suggest that with appropriate substitution to activate the ring, electrophilic formylation could potentially occur at the C4 position.

Nucleophilic Reactivity and Derivatization at C-2, C-4, and C-5 Positions

The electron-deficient nature of the thiazole ring, exacerbated by the C5-nitrile group, renders the carbon atoms susceptible to nucleophilic attack. The C2 position is particularly electrophilic and is the primary site for nucleophilic substitution and deprotonation.

Organolithium reagents are potent nucleophiles that readily attack the C2 position of the thiazole ring. This reaction typically involves the deprotonation of the C2-hydrogen, forming a 2-lithiothiazole intermediate. This intermediate is a powerful nucleophile in its own right and can react with various electrophiles to introduce substituents at the C2 position pharmaguideline.com. While specific studies on the reaction of organolithium reagents with this compound are not widely reported, this pathway represents a key strategy for C2-functionalization in thiazole chemistry.

Nucleophilic aromatic substitution (SNAr) is another important pathway for the derivatization of the thiazole ring, particularly when a good leaving group is present. For instance, a halogen atom at the C2 position is readily displaced by a variety of nucleophiles. This approach is widely used in the synthesis of substituted thiazole derivatives.

Reactions Involving the Nitrile Group (–CN)

The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide range of derivatives.

Hydrolysis and Related Transformations

The hydrolysis of the nitrile group is a fundamental transformation that can lead to the formation of amides or carboxylic acids, depending on the reaction conditions lumenlearning.com. Acid-catalyzed hydrolysis of nitriles typically proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to an amide youtube.comyoutube.com. Further hydrolysis of the amide yields the corresponding carboxylic acid.

The synthesis of thiazole-5-carboxamides from this compound is a well-established transformation. For example, a series of novel 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have been synthesized and evaluated for their biological activity mdpi.comresearchgate.net. The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase has also been reported, highlighting the utility of this transformation in combinatorial chemistry acs.org.

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(2-fluorophenyl)-4-(trifluoromethyl)this compound | N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)amine, various conditions | N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | 48 | mdpi.com |

| Ethyl thiazole-5-carboxylate resin | 2 M NaOH, DMSO, 60 °C, 72 h | Thiazole-5-carboxylic acid resin | Not reported | acs.org |

| Thiazole-5-carboxylic acid resin | EDC·HCl, HOBt, DMSO, rt, 24 h; then Benzylamine | Thiazole-5-carboxamide resin | Not reported | acs.org |

Reduction Reactions

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) chemistrysteps.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. The reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. An intermediate imine is formed, which is further reduced to the amine. This transformation is valuable for introducing an aminomethyl substituent at the C5 position of the thiazole ring, a common structural motif in bioactive molecules.

| Reactant | Reagent | Product | Notes |

| Nitrile | LiAlH4 | Primary Amine | A powerful reducing agent for nitriles. |

| Nitrile | DIBAL-H | Aldehyde | A milder reducing agent that can selectively reduce nitriles to aldehydes. |

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings nih.govrsc.orgmdpi.com. While the nitrile group itself is not a typical dienophile, its reactivity can be enhanced by conjugation with the thiazole ring. This compound and its derivatives can potentially react with electron-rich dienes under appropriate conditions to form fused pyridothiazole systems. However, specific examples of Diels-Alder reactions involving this compound are not extensively documented in the literature.

Donor-Acceptor Interactions and Oxidation Reactions of the Thiazole Ring

The electronic nature of the thiazole ring allows it to participate in donor-acceptor interactions, which are crucial in the design of materials with specific electronic and optical properties. The thiazole ring can act as a weak electron donor rsc.org. When coupled with a strong electron acceptor, the resulting donor-acceptor system can exhibit interesting photophysical properties. For instance, donor-acceptor polymers incorporating thiazole-fused benzothiadiazole as the acceptor unit have been synthesized and investigated for their application in organic solar cells rsc.orgnih.govresearchgate.net. The electron-withdrawing nitrile group in this compound would further modulate the electronic properties of such systems.

The sulfur atom in the thiazole ring is susceptible to oxidation. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the sulfur to a sulfoxide or a sulfone mdpi.comrsc.orgresearchgate.netderpharmachemica.com. This oxidation can significantly alter the electronic properties and reactivity of the thiazole ring. For instance, the oxidation of a thiazolotriazinone derivative with m-CPBA to the corresponding sulfone has been reported as a key step in a solid-phase synthesis mdpi.com. Ring-opening of benzothiazole derivatives can also be achieved under oxidative conditions scholaris.ca.

| Reactant | Oxidizing Agent | Product | Reference |

| 3-(4-Methoxyphenyl)-6-(methylthio)thiazolo[4,5-d] mdpi.comacs.orgmdpi.comtriazin-4(3H)-one | m-CPBA | 3-(4-Methoxyphenyl)-6-(methylsulfonyl)thiazolo[4,5-d] mdpi.comacs.orgmdpi.comtriazin-4(3H)-one | mdpi.com |

| 3-Acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole | m-CPBA | 3-Acetyl-5-methylsulfonyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide | rsc.org |

Functionalization Strategies for this compound Scaffolds

The this compound scaffold is a versatile platform amenable to a variety of functionalization strategies, allowing for the introduction of diverse substituents and the modulation of its physicochemical properties. The reactivity of the thiazole ring is influenced by the electron-withdrawing nature of the nitrile group at the C5 position, which affects the sites for electrophilic and nucleophilic attack. pharmaguideline.com Key strategies for functionalization primarily involve reactions at the C2 and C4 positions, often by leveraging a pre-functionalized starting material, such as a halogenated thiazole.

One of the prominent methods for functionalizing the this compound core is through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This is particularly effective when a suitable leaving group, such as a halogen, is present on the ring. For instance, studies on 3-bromoisothiazole-5-carbonitriles (note: isothiazole is an isomer of thiazole) have demonstrated that the bromine atom at C3 can be displaced by secondary amines like morpholine and pyrrolidine. The reactivity, however, can be sensitive to the substitution pattern on the ring. For example, 3,4-dibromoisothis compound undergoes regioselective substitution at the C3 position to yield 3-(morpholin-4-yl)- and 3-(pyrrolidin-1-yl)-4-bromoisothiazole-5-carbonitriles. sci-hub.se In some highly activated systems, such as 3-chloroisothiazole-4,5-dicarbonitrile, the 5-cyano group itself can be displaced by a strong nucleophile like pyrrolidine. sci-hub.se

Another key strategy involves the modification of substituents already attached to the ring. The nitrile group at C5, for example, can participate in cyclization reactions to form fused ring systems, a topic that will be detailed in the subsequent section.

Modern synthetic methods have also introduced metal-catalyzed cross-coupling reactions as a powerful tool for C-H functionalization or for coupling with halogenated thiazoles. organic-chemistry.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. For example, copper-catalyzed arylation of heterocycle C-H bonds provides a direct method to introduce aryl groups onto the thiazole ring. organic-chemistry.org While the calculated pi-electron density of thiazole suggests C5 is the primary site for electrophilic substitution, the presence of the carbonitrile group modifies this reactivity, making positions C2 and C4 potential sites for functionalization depending on the reaction conditions and the specific substrate. wikipedia.org

The development of novel building blocks, such as those incorporating a sulfone moiety, has further broadened the scope of functionalization. A sulfone group can act as a versatile reactive tag, facilitating diverse transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, thereby offering substantial flexibility for constructing complex molecules based on the thiazole scaffold. nih.gov

Table 1: Examples of Functionalized this compound Derivatives

| Compound Name | Starting Material | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 3-(Morpholin-4-yl)-4-bromoisothis compound | 3,4-Dibromoisothis compound | Morpholine | Nucleophilic Aromatic Substitution | sci-hub.se |

| 3-(Pyrrolidin-1-yl)-4-bromoisothis compound | 3,4-Dibromoisothis compound | Pyrrolidine | Nucleophilic Aromatic Substitution | sci-hub.se |

| 5-Arylthiazoles | N,N-diformylaminomethyl aryl ketones | Phosphorus pentasulfide, triethylamine | Cyclization/Aromatization | organic-chemistry.org |

Formation of Fused Ring Systems from this compound

The this compound moiety serves as a valuable synthon for the construction of various fused heterocyclic systems. The nitrile group, along with other substituents on the thiazole ring, can participate in intramolecular or intermolecular cyclization reactions to afford bicyclic and polycyclic structures. These fused systems are of significant interest in medicinal chemistry and materials science due to their rigid conformations and unique electronic properties.

One common strategy involves the reaction of a functionalized thiazole with a bifunctional reagent, leading to the formation of a new ring fused to the thiazole core. For example, thiazole-pyrimidine derivatives can be synthesized through a three-component reaction involving a thiourea (B124793), an α-haloketone, and a dialkyl acetylenedicarboxylate (such as DMAD). mdpi.com This approach builds a pyrimidine ring fused to the thiazole, resulting in a 5H-thiazolo[3,2-a]pyrimidine scaffold. mdpi.com

Another important class of fused systems derived from thiazoles are pyrano[2,3-d]thiazoles. These can be synthesized via the Michael addition of an active methylene (B1212753) group from a thiazolidinone derivative to an activated double bond of an α-cinnamonitrile, followed by cyclization. purkh.com For instance, the reaction of 5-benzylidenerhodanine derivatives with malononitrile in the presence of a base can yield 5-amino-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] sci-hub.senih.govthiazole-6-carbonitriles. purkh.com

Furthermore, the thiazole ring itself can be constructed as part of a fused system. An innovative approach has been developed for the synthesis of the 2H-thiazolo[4,5-d] sci-hub.senih.govtriazole system, an unprecedented [5-5]-fused heteroaromatic scaffold. nih.govrsc.orgelsevierpure.com This synthesis establishes a scalable procedure to produce the fused ring system, which can then be further functionalized. The development of such novel fused heteroarenes is crucial for scaffold hopping strategies in drug discovery. nih.govrsc.orgelsevierpure.com The synthesis of benzo pharmaguideline.compurkh.comthiazolo[2,3-c] pharmaguideline.comsci-hub.setriazoles represents another example, where an intramolecular C-H bond functionalization leads to the formation of the tricyclic structure. researchgate.net

The versatility of the this compound and its derivatives as precursors for fused rings highlights their importance in synthetic chemistry for generating molecular complexity and accessing novel heterocyclic scaffolds.

Table 2: Examples of Fused Ring Systems Derived from Thiazoles

| Fused Ring System | Synthetic Method | Precursors/Reagents | Reference |

|---|---|---|---|

| 5H-Thiazolo[3,2-a]pyrimidines | Three-component reaction | Thiourea, α-haloketone, DMAD/DEtAD | mdpi.com |

| Pyrano[2,3-d]thiazoles | Michael addition and cyclization | 5-Benzylidenerhodanine derivatives, malononitrile | purkh.com |

| 2H-Thiazolo[4,5-d] sci-hub.senih.govtriazole | Multi-step synthesis | Not specified | nih.govrsc.org |

Advanced Spectroscopic and Analytical Characterization of Thiazole 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Thiazole-5-carbonitrile derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular framework, including proton environments, carbon skeleton, and connectivity, can be assembled.

¹H NMR Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment of protons in the molecule. For the thiazole (B1198619) ring, the chemical shifts of the protons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as by the electron-withdrawing nature of the nitrile group at the C5 position.

In the parent thiazole molecule, the protons at the C2, C4, and C5 positions have distinct chemical shifts. chemicalbook.com For this compound derivatives, the proton at the C2 position typically resonates at the most downfield position due to the influence of both adjacent heteroatoms. The proton at C4 appears at a slightly upfield position. The substitution pattern on the thiazole ring significantly affects the observed chemical shifts. For instance, in 1-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the thiazole H5 proton appears as a singlet at δ 7.53 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives This table is interactive. Click on the headers to sort.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H2 | 8.8 - 9.2 | Singlet (s) | Most deshielded proton, adjacent to both S and N atoms. |

| H4 | 7.9 - 8.5 | Singlet (s) | Influenced by the adjacent S atom and the C5-nitrile group. |

Note: Chemical shifts are solvent-dependent and can vary based on the specific substituents on the thiazole ring.

¹³C NMR Chemical Shifts and Carbon Connectivity

¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts in this compound derivatives are characteristic of the heterocyclic ring system. The carbon atom of the nitrile group (C≡N) typically appears in the range of δ 115-120 ppm. The thiazole ring carbons have distinct resonances, with C2 being the most deshielded due to its position between the nitrogen and sulfur atoms. asianpubs.org Quaternary carbons, such as C5, which bears the nitrile substituent, are often weak in intensity but can be definitively identified using advanced techniques. oregonstate.edu

In a study of 1-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the carbon signals were fully assigned, confirming the proposed structure. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core This table is interactive. Click on the headers to sort.

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | 150 - 160 | Most deshielded ring carbon, located between N and S. |

| C4 | 140 - 150 | Aromatic carbon adjacent to the sulfur atom. |

| C5 | 110 - 125 | Quaternary carbon attached to the electron-withdrawing nitrile group. |

Note: The exact chemical shifts are influenced by solvent and the nature of other substituents on the ring. ipb.pt

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure, especially for complex derivatives.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. github.io While the parent this compound has no adjacent protons on the ring to show correlation, in substituted derivatives, COSY is invaluable for tracing out the connectivity of alkyl chains or other proton-bearing substituents.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly attached proton-carbon pairs (¹JCH). columbia.edu It is the most reliable method for assigning the ¹³C signals for all protonated carbons by linking them to their known proton chemical shifts. github.ioyoutube.com For example, the signal for the H2 proton would show a cross-peak with the signal for the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is essential for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule. youtube.com For this compound, key HMBC correlations would be expected from the H2 proton to C4 and C5, and from the H4 proton to C2, C5, and the nitrile carbon. These correlations provide definitive proof of the substitution pattern.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close in space, irrespective of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of substituents attached to the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. vscht.cz For this compound and its derivatives, the most characteristic absorption is the stretching vibration of the nitrile (C≡N) group. This peak is typically sharp and strong, appearing in a relatively clean region of the spectrum. spectroscopyonline.com

The presence of the thiazole ring is confirmed by a combination of C=N and C=C stretching vibrations within the aromatic system, as well as C-S stretching bands, although the latter can be weak and harder to assign definitively.

Table 3: Characteristic IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretch |

| C=N / C=C (Ring) | 1500 - 1600 | Medium to Strong | Stretch |

Note: The exact position of the C≡N stretch can be influenced by conjugation and the electronic effects of other substituents. uhcl.edulibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

For this compound (C₄H₂N₂S), the expected monoisotopic mass is approximately 110.00 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 110. The fragmentation of thiazole rings often involves the loss of small, stable molecules. researchgate.net A plausible fragmentation pathway for this compound could involve the initial loss of a hydrogen cyanide (HCN) molecule from the ring, followed by further decomposition. researchgate.net The study of fragmentation patterns helps to confirm the core structure and the nature of any substituents. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₄H₂N₂S | Elemental Composition |

| Molecular Weight | 110.14 g/mol | --- |

| Monoisotopic Mass | 110.00 | Confirmed by HRMS |

| Molecular Ion (M⁺) | m/z 110 | Confirms molecular weight |

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. researchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 5: Theoretical Elemental Composition of this compound (C₄H₂N₂S)

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 43.62% |

| Hydrogen | H | 1.01 | 2 | 2.02 | 1.83% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 25.44% |

| Sulfur | S | 32.07 | 1 | 32.07 | 29.11% |

| Total | | | | 110.15 | 100.00% |

Experimental results from a CHNS analyzer for a synthesized batch of this compound or its derivatives must fall within an acceptable error margin (typically ±0.4%) of these theoretical values to confirm the compound's identity and purity. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD), particularly single-crystal XRD, stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For thiazole derivatives, this technique provides unequivocal proof of structure, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgresearchgate.netnih.gov

The analysis of thiazole-containing compounds by XRD reveals detailed information about their molecular geometry and crystal packing. For instance, the crystal structure of 1,3-thiazole-4-carbonitrile, an isomer of this compound, has been determined, providing a model for the type of data obtained. iucr.org In its crystal lattice, molecules are linked by C—H⋯N hydrogen bonds, and the crystal packing is further stabilized by weak π–π stacking interactions between the thiazole rings. iucr.org Such non-covalent interactions are crucial in dictating the material's bulk properties.

The crystallographic data obtained from XRD analysis are comprehensive, defining the unit cell parameters and the spatial arrangement of the atoms within it. This information is critical for structure-property relationship studies and for confirming the outcome of synthetic procedures. acs.org

Below is a representative table of crystallographic data for a thiazole carbonitrile derivative, illustrating the detailed structural information provided by an XRD study.

| Parameter | Value for 1,3-Thiazole-4-carbonitrile iucr.org |

|---|---|

| Chemical Formula | C₄H₂N₂S |

| Molecular Weight | 110.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7924 (3) |

| b (Å) | 19.8932 (18) |

| c (Å) | 6.3155 (5) |

| β (°) | 96.888 (3) |

| Volume (ų) | 473.49 (7) |

| Centroid-Centroid Distance (Å) | 3.7924 (10) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within molecules containing chromophores. The thiazole ring, being an aromatic heterocycle, possesses π-electrons that can be excited by absorbing ultraviolet or visible light, leading to characteristic absorption bands. wikipedia.orgmdpi.comresearchgate.net The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the molecular structure, particularly the nature and position of substituents on the thiazole ring.

The UV-Vis absorption spectrum of the parent thiazole molecule shows distinct absorption bands corresponding to π → π* and n → π* electronic transitions. nist.gov For this compound and its derivatives, the presence of the electron-withdrawing nitrile group, along with other substituents, can significantly influence the energy of these transitions. This often results in a shift of the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift).

For example, studies on various thiazole-hydrazone derivatives have shown maximum absorption (λmax) in the range of 326–366 nm. researchgate.net The electronic properties of thiazole-fused heteroacenes are also characterized by their UV-Vis spectra, where lower energy transitions correspond to the HOMO–LUMO energy gap in the conjugated π-system. rsc.org The replacement of a thiophene unit with a thiazole unit in such systems can lower the optical band gap. rsc.org

The following table summarizes the maximum absorption wavelengths for several thiazole derivatives, demonstrating the influence of molecular structure on their electronic absorption spectra.

| Compound Type | Solvent/State | λmax (nm) | Reference |

|---|---|---|---|

| Thiazole-hydrazone derivatives | Various | 326 - 366 | researchgate.net |

| Thiazole Orange-3 (Monomer) | Aqueous | 550, 620 | researchgate.net |

| Thiazole Orange-3 (Dimer) | Aqueous | 504 | researchgate.net |

| Thiophene fused SN6 monomer | Not specified | 362, 380 | rsc.org |

| Thiazole fused SN6-Tz | Not specified | 415 | rsc.org |

Chemometric Analysis of Spectroscopic Data

When spectroscopic data involves mixtures of components or complex systems where spectral features overlap, chemometric methods become essential for data analysis and interpretation. These multivariate statistical techniques can resolve complex datasets into chemically meaningful information.

In the context of thiazole derivatives, chemometrics has been applied to analyze UV-Vis spectroscopic data to study the self-aggregation of cyanine (B1664457) dyes like Thiazole Orange-3 (TO-3). researchgate.net In solution, this dye exists in a monomer-dimer equilibrium, with each species having a distinct but overlapping absorption spectrum. A chemometric method known as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) was successfully used to process a series of absorption spectra recorded at different dye concentrations and temperatures. researchgate.net

This approach allowed for the deconvolution of the experimental data into the pure absorption spectra of the monomer and dimer species, which would be difficult to determine by traditional univariate methods. researchgate.net The analysis also enabled the determination of the dimerization constant for the dye. researchgate.net The application of such methods is crucial for understanding the behavior of thiazole derivatives in solution, where processes like aggregation, complex formation, or reaction kinetics can lead to complex and evolving spectroscopic signatures. The use of chemometrics provides a powerful means to extract quantitative and qualitative information from such complex systems.

Computational Chemistry and Theoretical Studies on Thiazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Thiazole-5-carbonitrile and its derivatives, DFT calculations are employed to understand its fundamental chemical properties, stability, and reactivity.

Electronic Structure and Aromaticity Assessment

DFT calculations are instrumental in characterizing the electronic landscape of the thiazole (B1198619) ring. The distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap are key descriptors of a molecule's reactivity and kinetic stability. While specific studies on this compound are limited, research on the closely related compound, thiazole-5-carboxylic acid (T5CA), provides relevant insights. DFT calculations for T5CA were used to determine its HOMO-LUMO energy gaps. The energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity.

Quantum chemical calculations on various thiazole derivatives help in exploring their electronic and chemical properties. Such studies involve analyzing frontier molecular orbitals (FMOs) to understand charge transfer within the molecule, which is crucial for predicting reactivity and potential applications in materials science. For instance, in some thiazole-azo dyes, the HOMO orbitals are spread over the donor moiety and the thiazole ring, while the LUMOs are shaped by the nature of the acceptor groups, indicating intramolecular charge transfer upon excitation.

Table 1: Calculated Electronic Properties for Thiazole-5-carboxylic acid (T5CA) Conformers Data extracted from a study on a closely related analog to illustrate the application of DFT.

| Conformer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| T5CA_1 | -7.28 | -1.53 | 5.75 |

| T5CA_2 | -7.29 | -1.52 | 5.77 |

| T5CA_3 | -7.42 | -1.71 | 5.71 |

| T5CA_4 | -7.42 | -1.72 | 5.70 |

| Source: Adapted from DFT/TD-DFT studies on Thiazole-5-carboxylic acid. |

Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of a molecule is essential for elucidating its biological activity. DFT methods are widely used for geometry optimization to find the most stable (lowest energy) conformation of a molecule.

A detailed conformational analysis was performed on thiazole-5-carboxylic acid (T5CA) using DFT with the B3LYP/6-311++G(d,p) level of approximation. This study identified four stable conformers at minimum energy, arising from the different orientations of the carboxylic group relative to the thiazole ring. The most stable conformer was used as a reference (relative energy = 0), with the other conformers having slightly higher energies of 0.14 kJ/mol, 27.11 kJ/mol, and 29.84 kJ/mol, respectively. The two most stable conformers were found to be planar, while the higher energy conformers were non-planar. This type of analysis is crucial for understanding how the molecule might orient itself in the active site of a protein.

Spectroscopic Property Prediction (e.g., NMR, IR)

DFT calculations can accurately predict spectroscopic properties, which serves as a powerful tool for structural elucidation and confirmation alongside experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for predicting NMR chemical shifts.

Similarly, theoretical calculations of vibrational frequencies can be compared with experimental FT-IR spectra to identify characteristic absorption bands and confirm the molecular structure. These computational predictions are invaluable for interpreting complex experimental spectra and verifying the synthesis of new compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Binding Interactions

Molecular docking studies on various thiazole derivatives have revealed key binding interactions that contribute to their biological activity against numerous protein targets. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For instance, docking studies of novel thiazole derivatives as potential tubulin polymerization inhibitors showed that the compounds fit into the colchicine binding site of tubulin. The interactions involved hydrogen bonds with key amino acid residues such as Cys241, Leu248, Ala316, and Val318. In another study, thiazole-pyridine hybrids designed as anticancer agents were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The docking revealed hydrogen bonding between the ligand and the backbone of Met793, a crucial residue in the hinge region of the EGFR kinase domain. Similarly, thiazole derivatives have been docked against the LasR protein of P. aeruginosa, where hydrogen bonding with residues like Ser129 and Trp60, along with hydrophobic interactions, were identified as crucial for binding.

These studies illustrate that the thiazole scaffold serves as an effective anchor for positioning functional groups to interact with specific residues within a protein's active site, thereby modulating its function.

Table 2: Examples of Ligand-Protein Interactions for Thiazole Derivatives from Docking Studies This table presents data from various thiazole derivatives to illustrate common binding interactions.

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| 2,4-disubstituted thiazoles | Tubulin (PDB: 4O2B) | Cys241, Asn258 | Hydrogen Bond |

| Thiazolyl pyridines | EGFR (PDB: 1M17) | Met793, Thr790 | Hydrogen Bond |

| Benzothiazole-thiazole hybrids | p56lck (PDB: 1QPC) | Met319 (hinge region) | Hydrogen Bond |

| Thiazole derivatives | LasR of P. aeruginosa | Trp60, Ser129, Tyr64 | Hydrogen Bond, Hydrophobic |

| Source: Adapted from multiple molecular docking studies. |

Prediction of Binding Affinities

A critical output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the ligand-receptor interaction, with lower (more negative) values generally indicating a more stable complex and potentially higher biological activity.

In various studies, newly synthesized thiazole derivatives have been evaluated for their binding affinities against different targets. For example, a series of thiazoles designed as antimicrobial agents targeting DNA gyrase exhibited docking scores ranging from -6.4 to -9.2 kcal/mol. In a study of thiazole derivatives as anticancer agents, the most active compounds showed potent inhibitory concentrations (IC₅₀) which correlated well with their strong binding affinities in docking simulations against targets like aromatase and EGFR. Another investigation into thiazole-based compounds as 5-HT₇ receptor ligands identified molecules with high affinity, with Kᵢ values in the low nanomolar range.

These predicted affinities are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Table 3: Predicted Binding Affinities for Various Thiazole Derivatives Against Different Protein Targets This table showcases the range of predicted binding affinities for different thiazole-containing compounds, not this compound itself.

| Compound Series | Protein Target | Binding Affinity Range |

| Pyridine-Thiazole hybrids | DNA Gyrase | -6.4 to -9.2 kcal/mol |

| 2,4-disubstituted thiazoles | Tubulin | -7.5 to -8.9 kcal/mol |

| Hydrazinyl-thiazoles | Aromatase | -7.9 to -8.7 kcal/mol |

| Hydrazinyl-thiazoles | EGFR | -7.5 to -8.1 kcal/mol |

| Thiazole-based ligands | 5-HT₇ Receptor | Kᵢ = 2.5 nM |

| Source: Compiled from various computational studies. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For thiazole derivatives, MD simulations are instrumental in validating the results of molecular docking and assessing the stability of ligand-receptor complexes. nih.gov These simulations provide insights into the dynamic behavior of the molecule and its interactions within a biological system, such as a protein's active site. nih.govnih.gov

Key analyses performed during MD simulations of thiazole-ligand complexes include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the superimposed protein-ligand complex over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein. Lower fluctuation in the binding site residues suggests a stable interaction with the ligand. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor, which are crucial for the stability of the complex. nih.gov

| Analysis | Observation | Interpretation |

|---|---|---|

| RMSD | Stable trajectory with minor fluctuations. | The ligand forms a stable complex with the protein. |

| RMSF | Lower fluctuations at the C-terminal. | The C-terminal of the complex remains rigid and stable, crucial for interaction integrity. biointerfaceresearch.com |

| RoG | Consistent values throughout the simulation. | The protein maintains its compact structure upon ligand binding. |

| Hydrogen Bonds | Stable hydrogen bonds observed with key residues. | Hydrogen bonding is primarily responsible for the stability of the ligand-protein complex. nih.gov |

MD simulations are particularly valuable for investigating the conformational changes induced in both the ligand and the receptor upon binding. The formation of a thiazole or thiazoline ring within a peptide backbone, for instance, has been shown to significantly reduce the flexibility of the molecule. researchgate.net This conformational rigidity can be advantageous in drug design, as it can lead to a more specific and higher-affinity interaction with a biological target.

Studies have demonstrated that thiazole-containing ligands establish stable interactions within the active sites of proteins through a network of hydrogen bonds and hydrophobic interactions. nih.gov For example, in studies of thiazole derivatives as inhibitors of the LasR protein in P. aeruginosa, MD simulations confirmed that the thiazole molecule forms key hydrogen bonds with amino acid residues such as Trp60 and Ser129, contributing to the stability of the docked pose. nih.gov The stability of these interactions over the course of the simulation, often run for durations like 50 nanoseconds, validates the initial docking results and confirms the ligand's potential as an inhibitor. nih.gov

In Silico ADME/Toxicity Studies

In silico (computer-based) methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T) of chemical compounds. These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles, thereby reducing the costs and time associated with experimental testing. mdpi.com For thiazole derivatives, various computational tools and models are employed to estimate these properties.

Commonly predicted ADME parameters include:

Lipophilicity (logP): Affects absorption and distribution.

Aqueous Solubility (logS): Influences absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the gut.

Caco-2 Permeability: An indicator of intestinal permeability.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross into the central nervous system.

Cytochrome P450 (CYP) Enzyme Inhibition: Assesses the potential for drug-drug interactions.

Toxicity predictions often involve screening for potential carcinogenicity, mutagenicity (Ames test), and other adverse effects. researchgate.net Studies on various series of thiazole derivatives have shown that they generally exhibit good oral bioavailability and favorable ADME profiles, making them promising candidates for further development. researchgate.netnih.gov For instance, a library of 378 thiazole-1,3,5-triazines was screened in silico, leading to the identification of 20 compounds with optimal ADME scores and low predicted toxicity. researchgate.netnih.gov

| Parameter | Predicted Range/Value | Significance |

|---|---|---|

| AlogP98 (Lipophilicity) | Optimal range for drug-likeness | Influences absorption and distribution |

| PSA_2D (Polar Surface Area) | Within acceptable limits | Related to membrane permeability |

| ADME Filter | Pass | Indicates compliance with general drug-like properties |

| TOPKAT Toxicity Analysis | Low predicted toxicity | Suggests a lower risk of adverse effects |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. ijpsdronline.com

For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijpsdronline.comlaccei.org These models utilize a range of descriptors:

Physicochemical Descriptors: Such as lipophilicity (logP), molar refractivity (MR), and electronic parameters (e.g., HOMO/LUMO energies). imist.ma

Topological Descriptors: Which describe the connectivity of atoms in a molecule.

Steric and Electrostatic Fields (in 3D-QSAR): These fields are calculated around aligned molecules to capture the three-dimensional structural requirements for activity. ijpsdronline.com